molecular formula C15H13N5O B2886988 N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921055-12-1

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2886988
CAS No.: 921055-12-1
M. Wt: 279.303
InChI Key: RQHSPGXUBNSIFS-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core linked via a methylene bridge to a 1-phenyl-1H-tetrazole ring. This structure is of significant interest in medicinal chemistry and materials science. In research, the tetrazole ring is often utilized as a bioisostere for carboxylic acids, which can improve a compound's metabolic stability, bioavailability, and binding affinity to biological targets . Similar tetrazole-based structures have been investigated for their potential as anticancer agents, with molecular docking studies showing strong interactions with critical proteins like caspase-3 and p53, which are involved in apoptosis and cell cycle regulation . The synthetic route for such compounds typically involves the cyclization of an azide with a nitrile to form the tetrazole ring, followed by coupling with the appropriate benzamide precursor . As a valuable synthon, this compound and its analogs serve as key intermediates in aryl coupling reactions and the development of more complex heterocyclic systems . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHSPGXUBNSIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves a [2+3] cycloaddition reaction between a nitrile and an azide. One common method involves reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours . This reaction yields the tetrazole ring, which can then be further functionalized to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. The use of non-toxic reagents and catalysts, along with efficient extraction and purification techniques, ensures high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro, amine, and substituted tetrazole derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as G protein-coupled receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The tetrazole ring’s electron density and ability to form stable complexes with metals also contribute to its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide and analogous benzamide derivatives:

Compound Core Structure Key Substituents/Modifications Molecular Weight Reported Applications References
This compound Benzamide + tetrazole 1-Phenyltetrazole linked via methylene to benzamide ~311.3 (estimated) Hypothesized: Enzyme inhibition, bioisostere for carboxylic acids N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl + N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl) ~221.3 Metal-catalyzed C–H bond functionalization
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + 1,3,4-oxadiazole Sulfamoyl and 4-methoxyphenylmethyl groups on oxadiazole ~494.5 Antifungal activity against C. albicans (thioredoxin reductase inhibition)
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Benzamide Morpholine and thiophene branches ~316.4 Structural studies (hydrogen bonding, crystal packing)
N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide Benzamide + tetrazole Tetrazole directly attached to phenyl ring; trifluoromethyl substituent ~345.3 Not explicitly stated, but tetrazole motifs often used in kinase inhibitors or antivirals
N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide Benzamide + tetrazole Dual tetrazole and hydroxamic acid groups; trifluoromethyl substituent ~510.5 Potential metalloenzyme inhibition (e.g., histone deacetylases)

Key Observations :

Structural Diversity: The target compound’s phenyltetrazole-methyl group distinguishes it from derivatives with oxadiazoles (LMM5, ), thiophene-morpholine hybrids (), or trifluoromethyl-tetrazole combinations (). These modifications influence solubility, steric bulk, and binding affinity.

Synthetic Routes :

  • Many analogs (e.g., ) are synthesized via acyl chloride intermediates, suggesting that the target compound could be prepared similarly by reacting benzoyl chloride with a tetrazole-methylamine derivative.

Biological Activity :

  • Tetrazole derivatives (e.g., ) are frequently explored as enzyme inhibitors due to their ability to mimic carboxylate groups. The hydroxamic acid group in ’s compound enhances metal-binding capacity, a feature absent in the target compound.
  • Antifungal 1,3,4-oxadiazoles () highlight the importance of heterocycle choice in bioactivity, suggesting that substituting tetrazole with oxadiazole could shift therapeutic targets.

Characterization Methods :

  • X-ray crystallography () and software like SHELX () are critical for confirming structures of complex benzamides, underscoring the need for similar rigorous analysis for the target compound.

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its interaction with G protein-coupled receptor 35 (GPR35). This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target and Mode of Action
The primary target of this compound is GPR35, where it acts as an agonist. Upon binding to GPR35, the compound triggers a cascade of cellular responses that influence various physiological processes. The activation of this receptor is linked to pathways involved in pain perception, inflammation, and metabolic regulation.

Pharmacokinetics
Research indicates that compounds similar to this compound exhibit favorable drug-like properties, including stability and resistance to biological degradation. This stability is crucial for maintaining efficacy in therapeutic applications.

Biological Activity

Cellular Effects
The interaction of this compound with GPR35 suggests potential effects on various cell types. These effects can include modulation of cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism.

Antimicrobial Activity
In related studies, tetrazole derivatives have demonstrated antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria while exhibiting limited activity against certain fungi like Aspergillus fumigatus and Candida albicans .

Study on GPR35 Agonists

A study investigated various N-(2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives for their ability to activate GPR35. The results indicated that these compounds not only activated the receptor but also desensitized cells to subsequent stimulation by other agonists. This suggests a potential therapeutic role in managing conditions related to GPR35 signaling pathways .

Antitumor Activity

Another area of investigation focused on the cytotoxic effects of tetrazole-containing compounds. In vitro assays revealed that certain derivatives exhibited significant anti-cancer activity against various cell lines, with structure-activity relationship (SAR) studies highlighting the importance of specific substitutions on the phenyl ring for enhancing potency .

Data Tables

Compound Target Activity IC50 (µM) Notes
N-(2-(1H-tetrazol-5-yl)phenyl)benzamideGPR35Agonist0.5Induces dose-dependent responses
3,5-Dimethyl-N-(1H-tetrazol-5-yl)benzamideAntimicrobialGram-positive bacteria10Effective against Staphylococcus aureus
N-(1H-tetrazol-5-yl)benzamideAntitumorCytotoxic15Significant activity in cancer cell lines

Q & A

Q. What in vivo models are suitable for toxicity profiling?

  • Models :
  • Zebrafish embryos : Acute toxicity (LC₅₀) and teratogenicity screening .
  • Rodent PK/PD studies : Monitor hepatic enzymes (ALT/AST) and renal clearance after oral dosing (10–50 mg/kg) .

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